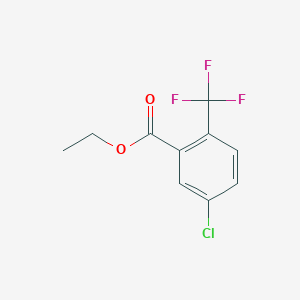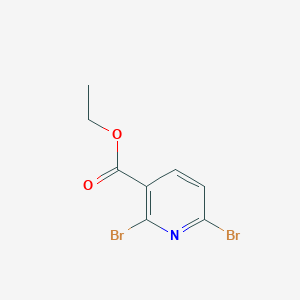
5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester is a chemical compound with the molecular formula C9H6ClF3O2 . It is a derivative of benzoic acid, which is a carboxylic acid building block .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6ClF3O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester is 238.59 . It is stored at a temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
5-Cl-2-TMBE is widely used in scientific research and laboratory experiments. It is commonly used as a reagent in synthetic organic and medicinal chemistry processes, as well as in biochemical and physiological studies. It has also been used in the synthesis of various compounds, including antibiotics, antiviral agents, and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of 5-Cl-2-TMBE is not yet fully understood. However, it is believed to act as a catalyst for certain reactions, as well as a solvent for other reactions. It is also believed to be able to form complexes with certain molecules, which can then be used to catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-2-TMBE are not yet fully understood. However, it is believed to be non-toxic and non-irritating when used in laboratory experiments. It is also believed to have antioxidant properties, and may be able to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Cl-2-TMBE in laboratory experiments include its availability, low cost, and its ability to catalyze certain reactions. Additionally, it is believed to be non-toxic and non-irritating when used in laboratory experiments. The main limitation of using 5-Cl-2-TMBE in laboratory experiments is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
Future research should focus on further understanding the mechanism of action of 5-Cl-2-TMBE, as well as its biochemical and physiological effects. Additionally, research should focus on exploring the potential applications of 5-Cl-2-TMBE in different scientific fields, such as medicine, synthetic organic chemistry, and biochemistry. Finally, research should focus on developing more efficient and cost-effective methods of synthesizing 5-Cl-2-TMBE.
Synthesemethoden
5-Cl-2-TMBE is typically synthesized through a process involving the reaction of 5-chloro-2-trifluoromethylbenzoic acid and ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate, and the resulting product is purified by recrystallization. The reaction is typically conducted at temperatures ranging from room temperature to 120°C.
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .
Eigenschaften
IUPAC Name |
ethyl 5-chloro-2-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-2-16-9(15)7-5-6(11)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEBLTIEGPLXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














